N6 Substitution Status: Structural Divergence from the 4 nM BZ Receptor Ligand CGS-13767
The target compound differs from the extensively characterized parent CGS-13767 (2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one) by the presence of a 2-(4-chlorophenyl)-2-oxoethyl substituent at the N6 position. CGS-13767, bearing a free N-H at position 6, exhibits a Ki of 4 nM at the benzodiazepine (BZ) receptor in rat brain membrane binding assays [1]. The N6-substitution in the target compound eliminates the hydrogen-bond donor capability of the N6 position and introduces steric bulk, which is predicted to alter BZ receptor binding mode and potentially redirect target selectivity toward adenosine receptors or other CNS targets characteristic of N6-substituted triazoloquinazolines [2]. While the target compound's direct BZ receptor affinity has not been reported, structurally analogous N6-substituted [1,2,4]triazolo[1,5-c]quinazolines (e.g., CGS 15943 series) demonstrate Ki values ranging from 3.5 nM to 51 nM across adenosine A1, A2A, A2B, and A3 receptor subtypes [3].
| Evidence Dimension | BZ receptor binding affinity (Ki) and H-bond donor profile at N6 |
|---|---|
| Target Compound Data | N6-substituted (no H-bond donor); BZ receptor Ki: not reported |
| Comparator Or Baseline | CGS-13767 (N6-unsubstituted): Ki = 4 nM at BZ receptor, free N-H at position 6 |
| Quantified Difference | H-bond donor count at N6: 0 (target) vs. 1 (CGS-13767); BZ Ki difference unknown due to absence of target compound data |
| Conditions | Rat brain membrane [3H]flunitrazepam displacement assay (Francis et al., 1991) |
Why This Matters
For screening campaigns targeting BZ receptor-dependent pathways, the loss of the N6 hydrogen-bond donor in the target compound mandates its use over CGS-13767 when the experimental goal is to probe N6-substitution effects or when a distinct selectivity profile is required.
- [1] Francis JE, Cash WD, Barbaz BS, Bernard PS, Lovell RA, Mazzenga GC, Friedmann RC, Hyun JL, Braunwalder AF, Loo PS. Synthesis and benzodiazepine binding activity of a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones. J Med Chem. 1991 Jan;34(1):281-90. doi: 10.1021/jm00105a044. PMID: 1846920. View Source
- [2] Müller CE. Adenosine receptors: structure, function, and medicinal chemistry. Curr Top Med Chem. 2003;3(4):403-20. doi: 10.2174/1568026033392234. View Source
- [3] Kim YC, Ji XD, Jacobson KA. Derivatives of the triazoloquinazoline adenosine antagonist (CGS15943) are selective for the human A3 receptor subtype. J Med Chem. 1996 Oct 11;39(21):4142-8. doi: 10.1021/jm960482i. PMID: 8863790. View Source
